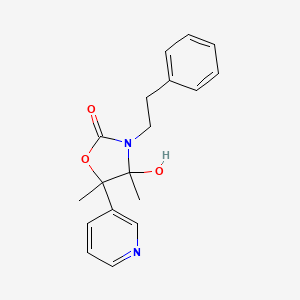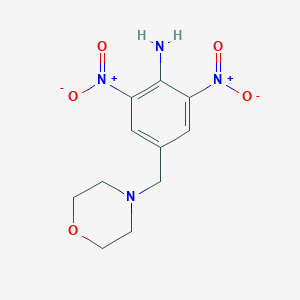
4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one
Übersicht
Beschreibung
4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "OXPHOS inhibitor" due to its ability to inhibit oxidative phosphorylation in mitochondria.
Wirkmechanismus
The mechanism of action of 4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one involves the inhibition of oxidative phosphorylation in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increased ROS production leads to mitochondrial dysfunction and ultimately cell death in cancer cells. In normal cells, this compound has been shown to induce a reversible metabolic shift towards glycolysis, which can be beneficial in the treatment of metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In normal cells, this compound has been shown to increase glucose uptake and lactate production, which can be beneficial in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one in lab experiments include its selectivity towards cancer cells, its ability to induce apoptosis, and its potential use in treating metabolic disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
For the study of 4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one include investigating its potential use in combination with other cancer treatments, determining its optimal dosage and administration, and further exploring its potential use in treating neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit the growth of cancer cells by targeting the mitochondrial respiratory chain. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-17(15-9-6-11-19-13-15)18(2,22)20(16(21)23-17)12-10-14-7-4-3-5-8-14/h3-9,11,13,22H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVCYZIRGWJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CC=CC=C2)(C)O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6'-amino-1,3'-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328293.png)
![methyl 6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328304.png)

![(4-chloro-2,6-dinitrophenyl)[2-(diethylamino)ethyl]amine](/img/structure/B4328322.png)
![ethyl {3-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328328.png)
![ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328332.png)
![methyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate](/img/structure/B4328335.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328350.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328358.png)
![methyl [2-(4-fluorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B4328370.png)
![3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine](/img/structure/B4328374.png)
![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(pyrazin-2-ylcarbonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328391.png)
![5-(2-thienyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4328394.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B4328399.png)